molecular formula C9H8ClF3N4 B7982319 6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride

6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride

Cat. No.: B7982319
M. Wt: 264.63 g/mol
InChI Key: ATUKNUVFNXRXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method includes the reaction of 3-amino-6-chloropyridine with 3-(trifluoromethyl)-1H-pyrazole under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride is unique due to the combination of the trifluoromethyl group, pyrazole ring, and pyridine ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4.ClH/c10-9(11,12)7-3-4-16(15-7)8-2-1-6(13)5-14-8;/h1-5H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUKNUVFNXRXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N2C=CC(=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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